molecular formula C16H22N2O4S B2589156 4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1396746-58-9

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2589156
CAS No.: 1396746-58-9
M. Wt: 338.42
InChI Key: KYMSTCOXCLARSM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a benzenesulfonamide derivative, this class of compounds is recognized for its significant potential in drug discovery, particularly as antagonists for specific biological targets. Benzenesulfonamides have been identified as a unique class of potent CXCR4 antagonists, which play a critical role in disrupting the CXCR4/CXCL12 interaction implicated in cancer metastasis and inflammatory processes . The structural features of this compound—including the 4-ethoxy-3-methylphenyl sulfonamide group and the 1-methylpyrrole ethanolamine moiety—suggest it may be investigated for its binding affinity and inhibitory effects on various enzymes. Similar sulfonamide-based compounds are actively researched as selective inhibitors for enzymes like 12-lipoxygenase (12-LOX), which is a target in diseases such as diabetes, thrombosis, and cancer . Furthermore, benzenesulfonamide scaffolds are frequently explored in the development of inhibitors for kinases like IKK2, relevant in the treatment of inflammatory diseases, rheumatoid arthritis, and COPD . This product is intended for research purposes such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent studies on benzenesulfonamide chemistry and biology.

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-4-22-16-8-7-13(10-12(16)2)23(20,21)17-11-15(19)14-6-5-9-18(14)3/h5-10,15,17,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSTCOXCLARSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide, identified by its CAS number 1396746-58-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrole moiety, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C16H22N2O4SC_{16}H_{22}N_{2}O_{4}S, with a molecular weight of 338.4 g/mol. The compound exhibits a sulfonamide functional group, which is commonly associated with antibacterial activity.

PropertyValue
Common Name This compound
CAS Number 1396746-58-9
Molecular Formula C₁₆H₂₂N₂O₄S
Molecular Weight 338.4 g/mol

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests potential antibacterial activity, which could be explored through in vitro studies against various bacterial strains.

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that pyrrole-based compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including related compounds. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on a range of cancer cell lines demonstrated that compounds bearing similar structural features to this compound exhibited cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Study 3: Mechanistic Insights

Research focusing on the mechanistic aspects revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamides and heterocyclic derivatives from the literature. Key differences in substituents, molecular properties, and synthetic strategies are highlighted.

Structural and Functional Group Comparisons

Pyrazolo-Pyrimidine Benzenesulfonamide (Example 53, )
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Key Features: A pyrazolo-pyrimidine core fused to a fluorinated chromenone system. Dual fluorophenyl substituents enhance lipophilicity and metabolic stability. Molecular weight: 589.1 g/mol; Melting point: 175–178°C .
  • Comparison: The target compound lacks the extended polycyclic system (chromenone, pyrazolo-pyrimidine) but shares the benzenesulfonamide scaffold. The hydroxyethyl-pyrrole group in the target may improve water solubility compared to the fluorinated aromatic systems in Example 53.
Indole-Acetylphenyl Benzenesulfonamide (Compound 3r, )
  • Structure : N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide.
  • Key Features :
    • A tosyl group linked to an indole-bearing ethyl chain with a 3-acetylphenyl substituent.
    • Synthesized via gold-catalyzed reactions involving tosylaziridine .
2-Oxoindoline Derivatives ()
  • Examples : Compounds 2, 15, and K feature 2-oxoindoline cores with acetamide or chromenyl substituents.
  • Key Features :
    • Compound K includes a coumarin (chromenyl) group, which is photophysically active.
    • These derivatives prioritize hydrogen-bonding motifs via hydroxy and carbonyl groups .
  • Comparison :
    • The target compound’s benzenesulfonamide group offers distinct electronic properties compared to the acetamide linkages in 2-oxoindolines.
    • The pyrrole moiety in the target may confer milder steric hindrance than the bulkier oxoindoline systems.
Table 1: Structural and Property Comparison of Selected Compounds
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Method (Reference)
Target Compound Benzenesulfonamide Ethoxy, methyl, hydroxyethyl-pyrrole ~380 (estimated) N/A Not reported
Example 53 () Pyrazolo-pyrimidine Fluorophenyl, chromenone, methylsulfonamide 589.1 175–178 Suzuki coupling
Compound 3r () Benzenesulfonamide Indole, acetylphenyl ~460 (estimated) N/A Gold-catalyzed aziridine opening
Compound K () 2-Oxoindoline Chromenyl, acetamide ~400 (estimated) N/A Condensation reactions
Key Observations:

Molecular Weight : The target compound is lighter (~380 g/mol) than Example 53 (589.1 g/mol), likely due to the absence of fluorinated polycyclic systems.

Solubility : The hydroxyethyl group in the target may enhance aqueous solubility relative to the lipophilic fluorophenyl groups in Example 53.

Synthetic Complexity : Example 53 requires multi-step coupling reactions, while the target compound’s synthesis (if analogous to 3r) might involve simpler sulfonamide-forming steps.

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